7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one

CRTH2 antagonist DP2 receptor prostaglandin D2

7-Methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic prenyloxy-substituted 4-phenylcoumarin (neoflavonoid) with molecular formula C21H20O3 and molecular weight 320 g/mol. This compound is structurally characterized by a 4-phenyl-2H-chromen-2-one core bearing a methyl group at position 7 and a 3-methylbut-2-en-1-yloxy (prenyloxy) side chain at position It is commercially available as a screening compound from the ChemBridge Hit2Lead library (ID SC-6430960).

Molecular Formula C21H20O3
Molecular Weight 320.4 g/mol
Cat. No. B5680470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one
Molecular FormulaC21H20O3
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC=C(C)C
InChIInChI=1S/C21H20O3/c1-14(2)9-10-23-18-11-15(3)12-19-21(18)17(13-20(22)24-19)16-7-5-4-6-8-16/h4-9,11-13H,10H2,1-3H3
InChIKeyWTVMVBXQPONLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one – A Prenylated Neoflavonoid with Defined CRTH2 Antagonism


7-Methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic prenyloxy-substituted 4-phenylcoumarin (neoflavonoid) with molecular formula C21H20O3 and molecular weight 320 g/mol . This compound is structurally characterized by a 4-phenyl-2H-chromen-2-one core bearing a methyl group at position 7 and a 3-methylbut-2-en-1-yloxy (prenyloxy) side chain at position 5. It is commercially available as a screening compound from the ChemBridge Hit2Lead library (ID SC-6430960) . Unlike many generic 4-phenylcoumarins described only in broad terms, this specific derivative has been experimentally profiled in ChEMBL (ID CHEMBL2036217) for receptor binding and CYP450 inhibition, providing quantitative differentiation data relevant to scientific procurement decisions [1].

Why 7-Methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one Cannot Be Replaced by Other 4-Phenylcoumarins


Generic substitution among 4-phenylcoumarin derivatives is scientifically unsound because even minor alterations to the substitution pattern at position 5 profoundly affect lipophilicity, conformational flexibility, and target engagement profiles . For instance, replacing the prenyloxy group with an ethoxy substituent reduces LogP from 5.82 to 4.65 and eliminates three rotatable bonds, fundamentally altering membrane partitioning behavior . More critically, the specific CRTH2 receptor antagonism observed for this compound (Ki = 26 nM) [1] cannot be assumed for close analogs lacking identical substitution patterns, as structure–activity relationships in the CRTH2 antagonist space are highly sensitive to minor structural perturbations [2]. Without head-to-head comparator data, interchangeability between this compound and any other 4-phenylcoumarin derivative cannot be scientifically justified.

Quantitative Differentiation Evidence for 7-Methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one


CRTH2 Receptor Affinity: A 26 nM Ki Distinguishes This Compound from Non-Prenylated 4-Phenylcoumarins

7-Methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one demonstrates measurable, high-affinity binding to the human CRTH2 (Prostaglandin D2 receptor 2) with a Ki of 26 nM and functional antagonist IC50 of 85 nM, as determined by displacement of [³H]PGD2 from human CRTH2 receptor expressed in CHO cell membranes in a scintillation proximity assay [1]. By contrast, the widely studied non-prenylated 4-phenylcoumarin derivative 7-hydroxy-4-phenylcoumarin (4-phenylumbelliferone) has no reported CRTH2 activity and instead acts as a dual ALDH-2/MAO inhibitor with IC50 values of 1.5 µM and 0.5 µM, respectively . This represents a >50-fold shift in primary pharmacological target preference driven solely by substitution at position 5 and 7. The prenylated compound thus occupies a distinct pharmacological niche inaccessible to the hydroxylated analog.

CRTH2 antagonist DP2 receptor prostaglandin D2 allergic inflammation

Lipophilicity Advantage: Prenyloxy Substitution Increases LogP by 1.17 Units Over the Ethoxy Analog

The prenyloxy side chain at position 5 confers significantly higher lipophilicity compared to simpler alkoxy substituents on the same 7-methyl-4-phenyl-2H-chromen-2-one scaffold. The target compound has a calculated LogP of 5.82, whereas the direct comparator 5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one has a LogP of 4.65 . This +1.17 LogP differential reflects the contribution of the extended isopentenyl chain with its additional carbon atoms and unsaturation. Both compounds share identical tPSA (39.4 Ų), hydrogen bond donor count (0), and hydrogen bond acceptor count (3), meaning the lipophilicity difference is isolated to the 5-position substituent . Literature on prenylated natural products consistently indicates that prenylation enhances membrane affinity and cellular uptake by increasing lipophilicity without altering hydrogen bonding capacity [1].

lipophilicity LogP membrane permeability drug-likeness

CYP450 Inhibition Fingerprint: A Unique Metabolic Liability Profile for Drug–Drug Interaction Assessment

The compound has been experimentally profiled against three major CYP450 isoforms, revealing a rank-order inhibition profile of CYP2C8 (IC50 = 970 nM) > CYP2C9 (IC50 = 2.00 µM) > CYP2C19 (IC50 = 3.70 µM) using recombinant human enzymes and spectrophotometric detection [1]. This quantitative inhibition dataset, curated in ChEMBL, is absent for the vast majority of commercially available 4-phenylcoumarin screening compounds—including the closest analog 5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one, for which no CYP inhibition data have been published. Without this data, a procurement decision favoring an untested analog introduces unknown metabolic liability risk into any downstream ADMET assessment.

CYP450 inhibition CYP2C8 CYP2C9 CYP2C19 drug-drug interaction

Conformational Flexibility: Four Rotatable Bonds Enable Binding Geometries Unavailable to the Rigid Ethoxy Analog

The prenyloxy side chain introduces three additional rotatable bonds compared to the ethoxy substituent (4 vs. 1 rotatable bonds), while maintaining identical hydrogen bonding pharmacophore features (Hdon = 0, Hacc = 3, tPSA = 39.4 Ų) . This increased conformational sampling capacity, combined with the higher LogP (5.82 vs. 4.65), suggests that the prenyloxy group can access hydrophobic sub-pockets within target proteins that are sterically or conformationally inaccessible to the shorter, more rigid ethoxy chain. In the context of CRTH2 receptor binding, where the target compound achieves Ki = 26 nM [1], this conformational flexibility likely contributes to the specific binding pose and affinity.

conformational flexibility rotatable bonds ligand efficiency binding pose

Highest-Confidence Application Scenarios for 7-Methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one Based on Quantitative Evidence


CRTH2/DP2 Receptor Antagonist Tool Compound for Allergic Inflammation Research

With a documented Ki of 26 nM and functional antagonist IC50 of 85 nM at the human CRTH2 receptor [1], this compound serves as a structurally distinct tool molecule for studying prostaglandin D2–CRTH2 signaling in Th2-mediated allergic inflammation models. Unlike the prototypical CRTH2 antagonist CAY10471 (Ki = 0.6 nM, but with ancillary DP1 and TP receptor activity at Ki = 1200 nM and >10,000 nM) , this 4-phenylcoumarin scaffold offers an alternative chemotype for exploring CRTH2 pharmacology without carboxylic acid functionality, which is often associated with rapid metabolic clearance [2].

CYP2C8-Focused Drug–Drug Interaction Liability Assessment

The compound's strongest CYP inhibition is against CYP2C8 (IC50 = 970 nM), with progressively weaker inhibition of CYP2C9 (IC50 = 2.00 µM) and CYP2C19 (IC50 = 3.70 µM) [1]. This rank-order CYP inhibition profile, pre-established in ChEMBL, enables immediate use of this compound as a reference inhibitor or as a test article in CYP2C8-mediated drug–drug interaction studies, without the need for de novo CYP panel screening.

Membrane Permeability and Lipophilicity Benchmarking in Neoflavonoid SAR Studies

The compound's physicochemical profile—LogP = 5.82, tPSA = 39.4 Ų, zero hydrogen bond donors, and four rotatable bonds [1]—positions it as a high-lipophilicity benchmark within 4-phenylcoumarin structure–activity relationship (SAR) series. The +1.17 LogP differential over the 5-ethoxy analog allows medicinal chemists to systematically assess the contribution of prenyl chain length and unsaturation to membrane partitioning, cellular uptake, and target engagement in a matched molecular pair analysis framework.

Screening Library Diversification with Defined Target Annotation

As a ChemBridge Hit2Lead catalog compound (SC-6430960) with pre-existing ChEMBL target annotations (CRTH2 binding plus three CYP isoforms), this compound adds value to diversity-oriented screening libraries by offering both a defined pharmacological profile and a neoflavonoid chemotype underrepresented in many commercial collections [1] . Procurement of this compound, rather than an unannotated 4-phenylcoumarin analog, reduces the post-hit triage burden by providing immediate target hypothesis data.

Quote Request

Request a Quote for 7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.